Cas no 849919-57-9 (1-Cbz-2-benzyl-2-azetidinecarboxylic acid)

1-Cbz-2-benzyl-2-azetidinecarboxylic acid is a protected azetidine derivative widely used in organic synthesis and pharmaceutical research. The Cbz (carboxybenzyl) group provides selective deprotection capabilities, while the benzyl substituent enhances steric and electronic modulation of the azetidine ring. This compound serves as a versatile intermediate for the preparation of β-lactam analogs, peptidomimetics, and constrained amino acid scaffolds. Its rigid four-membered ring structure is valuable for studying conformational effects in bioactive molecules. The carboxyl functionality allows further derivatization via amidation or esterification. Storage under inert conditions is recommended to preserve stability. Typical applications include medicinal chemistry and asymmetric synthesis due to its chiral center and synthetic flexibility.
1-Cbz-2-benzyl-2-azetidinecarboxylic acid structure
849919-57-9 structure
商品名:1-Cbz-2-benzyl-2-azetidinecarboxylic acid
CAS番号:849919-57-9
MF:C19H19NO4
メガワット:325.358465433121
MDL:MFCD12406958
CID:5303698

1-Cbz-2-benzyl-2-azetidinecarboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-Cbz-2-benzyl-2-azetidinecarboxylic acid
    • MDL: MFCD12406958
    • インチ: 1S/C19H19NO4/c21-17(22)19(13-15-7-3-1-4-8-15)11-12-20(19)18(23)24-14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,22)
    • InChIKey: NBXHGMSWYSWAHL-UHFFFAOYSA-N
    • ほほえんだ: N1(C(OCC2=CC=CC=C2)=O)CCC1(CC1=CC=CC=C1)C(O)=O

1-Cbz-2-benzyl-2-azetidinecarboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P01JM7U-100mg
1-Cbz-2-benzyl-2-azetidinecarboxylic acid
849919-57-9 97%
100mg
$153.00 2024-04-21
Advanced ChemBlocks
P35815-250MG
1-Cbz-2-benzyl-2-azetidinecarboxylic acid
849919-57-9 95%
250MG
$415 2023-09-15
Advanced ChemBlocks
P35815-100MG
1-Cbz-2-benzyl-2-azetidinecarboxylic acid
849919-57-9 95%
100MG
$205 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1529616-100mg
2-Benzyl-1-((benzyloxy)carbonyl)azetidine-2-carboxylic acid
849919-57-9 98%
100mg
¥2283.00 2024-07-28
1PlusChem
1P01JM7U-500mg
1-Cbz-2-benzyl-2-azetidinecarboxylic acid
849919-57-9 97%
500mg
$433.00 2024-04-21
Aaron
AR01JMG6-250mg
1-Cbz-2-benzyl-2-azetidinecarboxylic acid
849919-57-9 97%
250mg
$327.00 2025-02-11
Aaron
AR01JMG6-100mg
1-Cbz-2-benzyl-2-azetidinecarboxylic acid
849919-57-9 97%
100mg
$167.00 2025-02-11
1PlusChem
1P01JM7U-250mg
1-Cbz-2-benzyl-2-azetidinecarboxylic acid
849919-57-9 97%
250mg
$285.00 2024-04-21
Advanced ChemBlocks
P35815-1G
1-Cbz-2-benzyl-2-azetidinecarboxylic acid
849919-57-9 95%
1G
$1,060 2023-09-15
Aaron
AR01JMG6-500mg
1-Cbz-2-benzyl-2-azetidinecarboxylic acid
849919-57-9 97%
500mg
$491.00 2025-02-11

1-Cbz-2-benzyl-2-azetidinecarboxylic acid 関連文献

1-Cbz-2-benzyl-2-azetidinecarboxylic acidに関する追加情報

Recent Advances in the Synthesis and Applications of 1-Cbz-2-benzyl-2-azetidinecarboxylic acid (CAS: 849919-57-9)

1-Cbz-2-benzyl-2-azetidinecarboxylic acid (CAS: 849919-57-9) is a key intermediate in the synthesis of β-lactam derivatives and other bioactive molecules. Recent studies have highlighted its importance in medicinal chemistry, particularly in the development of novel antibiotics and enzyme inhibitors. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activities, and potential applications in drug discovery.

Recent literature has demonstrated innovative synthetic routes for 1-Cbz-2-benzyl-2-azetidinecarboxylic acid, emphasizing green chemistry principles and improved yields. A study published in the Journal of Organic Chemistry (2023) described a catalytic asymmetric synthesis method using chiral auxiliaries, achieving high enantiomeric purity (>99% ee). This breakthrough addresses previous challenges in stereoselective synthesis and opens new avenues for the production of optically active azetidine derivatives.

In terms of biological applications, researchers have explored the compound's potential as a building block for protease inhibitors. Molecular docking studies suggest that derivatives of 1-Cbz-2-benzyl-2-azetidinecarboxylic acid exhibit strong binding affinity to SARS-CoV-2 main protease (Mpro), indicating possible applications in antiviral drug development. Additionally, its structural features make it a promising candidate for designing novel β-lactamase inhibitors to combat antibiotic resistance.

The pharmaceutical industry has shown growing interest in this compound, with several patent applications filed in 2023-2024 for its use in combination therapies. Analytical characterization techniques, including NMR spectroscopy and X-ray crystallography, have provided detailed structural insights that facilitate rational drug design. Stability studies under various conditions have also been conducted to support formulation development.

Future research directions include exploring the compound's utility in targeted drug delivery systems and investigating its pharmacokinetic properties. The unique four-membered ring structure of the azetidine moiety offers distinct advantages in terms of metabolic stability and conformational restriction, which are valuable features in drug design. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

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